molecular formula C11H16ClNO B172914 3-Phenyl-3-piperidinol HCl CAS No. 105558-52-9

3-Phenyl-3-piperidinol HCl

Cat. No.: B172914
CAS No.: 105558-52-9
M. Wt: 213.7 g/mol
InChI Key: OVASVBNMGKOUDN-UHFFFAOYSA-N
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Description

3-Phenyl-3-piperidinol HCl is a chemical compound that belongs to the class of piperidine derivatives. It is known for its various biological activities, including analgesic, anti-inflammatory, and antitumor properties. The compound has a molecular formula of C11H16ClNO and a molecular weight of 213.71 g/mol .

Scientific Research Applications

3-Phenyl-3-piperidinol HCl has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its biological activities, including its analgesic, anti-inflammatory, and antitumor properties.

    Medicine: It has potential therapeutic applications due to its biological activities.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Safety and Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . The safety signal word is “Warning” and precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

3-Phenylpiperidin-3-ol hydrochloride is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

It is known that piperidine derivatives can interact with various biological targets due to their versatile structure . The specific interactions of 3-Phenylpiperidin-3-ol hydrochloride with its targets would depend on the specific molecular structure of the compound and the nature of the target.

Biochemical Pathways

Piperidine derivatives can affect various biochemical pathways due to their versatile structure . The specific pathways affected by 3-Phenylpiperidin-3-ol hydrochloride would depend on the specific molecular structure of the compound and the nature of its targets.

Preparation Methods

3-Phenyl-3-piperidinol HCl can be synthesized through several organic synthesis methods. One common method involves the condensation reaction of benzaldehyde and pyridine, followed by a hydrogenation reaction to reduce the carbonyl group to a hydroxyl group, forming 3-phenylpiperidin-3-ol . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions for large-scale production .

Chemical Reactions Analysis

3-Phenyl-3-piperidinol HCl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

    Substitution: The compound can undergo substitution reactions, where the hydroxyl group is replaced by other substituents.

Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

3-Phenyl-3-piperidinol HCl can be compared with other piperidine derivatives, such as:

    Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in the synthesis of pharmaceuticals.

    3-Phenylpiperidine: Similar to this compound but lacks the hydroxyl group.

    4-Phenylpiperidine: Another piperidine derivative with the phenyl group at a different position.

The uniqueness of this compound lies in its specific biological activities and the presence of the hydroxyl group, which can influence its chemical reactivity and interactions with biological targets .

Properties

IUPAC Name

3-phenylpiperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-11(7-4-8-12-9-11)10-5-2-1-3-6-10;/h1-3,5-6,12-13H,4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVASVBNMGKOUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105558-52-9
Record name 3-phenylpiperidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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